dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-dicarboxylate, often referred to as DMDT, is a versatile organic compound with a wide range of applications in scientific research. It is a cyclic organic compound containing both a triazole and a dicarboxylate moiety. The two moieties are connected by a methylene bridge. DMDT is a relatively small organic molecule, with a molecular weight of only 191.2 g/mol.
Scientific Research Applications
Bioremediation and Soil Health
The compound has been investigated for its role in bioremediation. Specifically, researchers have explored its potential to enhance microbial degradation of the veterinary antibiotic sulfamethazine in agricultural soils . Sulfamethazine is a bacteriostatic antibiotic that impedes bacterial growth. By enriching the indigenous soil microbial community with this compound, scientists achieved increased SMZ mineralization, reducing the risk of persistent non-extractable SMZ residues. This approach may also be applicable to other substances.
Anti-Fibrotic Activity
Novel 2-(pyridin-2-yl) pyrimidine derivatives , including those containing the dimethylpyrimidinyl-triazole core, have been synthesized and evaluated for their anti-fibrosis activity. Among these derivatives, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated promising anti-fibrotic effects in vitro . These findings suggest potential applications in treating fibrotic conditions.
Antimicrobial Properties
Pyrimidine derivatives, including our compound of interest, have been studied for their antimicrobial activity. While specific data on this compound are limited, the broader class of pyrimidines has shown efficacy against various microorganisms, including bacteria and viruses . Further research could explore its antibacterial and antiviral potential.
Antitumor Investigations
Although direct studies on our compound are scarce, pyrimidine-based molecules have been investigated as potential antitumor agents. Researchers have explored their effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis . Investigating the antitumor properties of our compound could be worthwhile.
Collagen Prolyl 4-Hydroxylase Inhibition
The compound’s structure suggests a potential role in inhibiting collagen prolyl 4-hydroxylases, enzymes involved in collagen biosynthesis. These enzymes play a crucial role in fibrosis and tissue remodeling . Further mechanistic studies are needed to confirm this hypothesis.
Privileged Structure in Medicinal Chemistry
The pyrimidine moiety, which our compound contains, is considered a privileged structure in medicinal chemistry. Compounds with pyrimidine cores often exhibit diverse biological activities, including antimicrobial, antiviral, and antifibrotic effects . Researchers may explore our compound as a scaffold for designing novel drugs.
properties
IUPAC Name |
dimethyl 1-(4,6-dimethylpyrimidin-2-yl)triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-6-5-7(2)14-12(13-6)17-9(11(19)21-4)8(15-16-17)10(18)20-3/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRVEIQCNDSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.